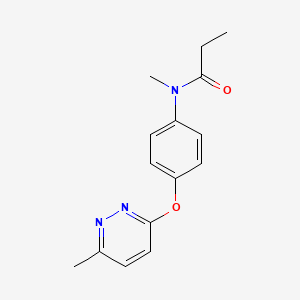![molecular formula C9H15N3O3 B2871252 2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-47-0](/img/structure/B2871252.png)
2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid, commonly known as MPPA, is a pyrazolyl glycine derivative. It is a small molecule that has been extensively studied for its potential therapeutic applications in various fields of scientific research. MPPA is known to exhibit a wide range of biochemical and physiological effects, making it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of MPPA is not fully understood. However, it is known to act as an agonist of the glycine receptor, which is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. MPPA is also known to inhibit the uptake of glutamate, which is an excitatory neurotransmitter that is involved in the development of neurological disorders.
Biochemical and Physiological Effects
MPPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MPPA has also been shown to exhibit analgesic effects by reducing pain sensitivity. In addition, MPPA has been shown to exhibit anticonvulsant properties by reducing the frequency and severity of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the effects of drugs on cellular processes. MPPA is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to using MPPA in lab experiments. One limitation is that the mechanism of action of MPPA is not fully understood, making it difficult to interpret the results of experiments. Another limitation is that MPPA may exhibit off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of MPPA. One direction is to further investigate the mechanism of action of MPPA, which could provide insights into its therapeutic potential. Another direction is to study the effects of MPPA on other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more potent and selective derivatives of MPPA could lead to the development of more effective therapies for these disorders.
Métodos De Síntesis
MPPA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methoxy-1-propan-2-ylpyrazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate, which is then reacted with 2-aminoacetic acid to yield MPPA. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
MPPA has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. MPPA has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(2)12-5-7(9(11-12)15-3)10-4-8(13)14/h5-6,10H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWQSJFJSZEYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OC)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



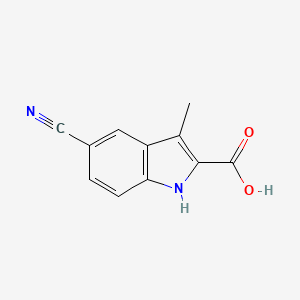

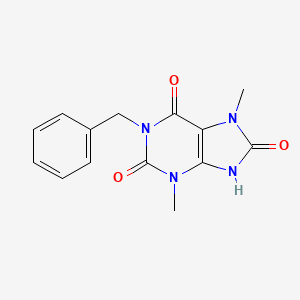
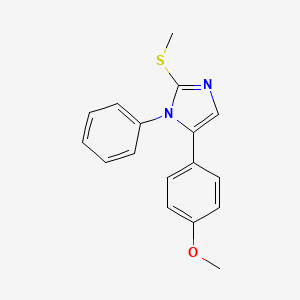

![6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871182.png)

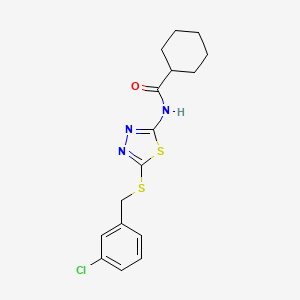
![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)
![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)

